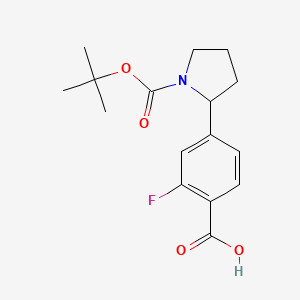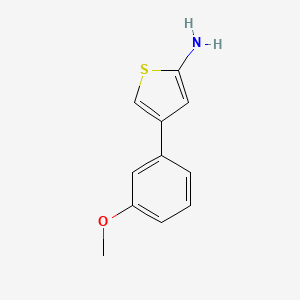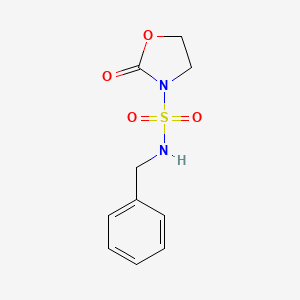
N-Benzyl-2-oxooxazolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-oxooxazolidine-3-sulfonamide is a heterocyclic compound that contains both oxazolidine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-oxooxazolidine-3-sulfonamide typically involves the reaction of oxazolidine derivatives with sulfonamide precursors. One common method includes the cyclization of 1,2-amino alcohols with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
N-Benzyl-2-oxooxazolidine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity as a P2X7 receptor antagonist.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-Benzyl-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets such as the P2X7 receptor. This interaction can modulate cellular signaling pathways, leading to various biological effects. The compound may inhibit the receptor’s activity, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxazolidinesulfonamide, 2-oxo-N-phenyl-
- N-benzyl-2-oxo-2H-chromene-6-sulfonamide
Comparison
N-Benzyl-2-oxooxazolidine-3-sulfonamide is unique due to its specific structural features that confer distinct biological activities. Compared to similar compounds, it has shown higher potency as a P2X7 receptor antagonist and better pharmacokinetic properties.
Properties
CAS No. |
116943-62-5 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-benzyl-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c13-10-12(6-7-16-10)17(14,15)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
YEDSLTQWBIGQOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


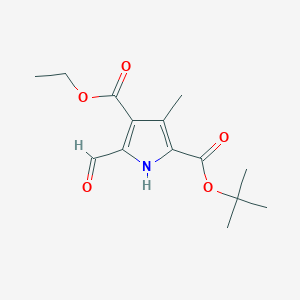
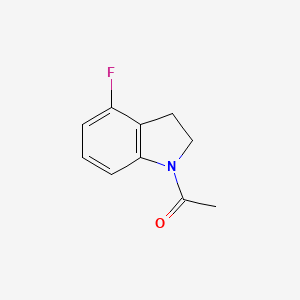
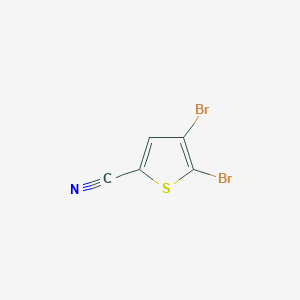
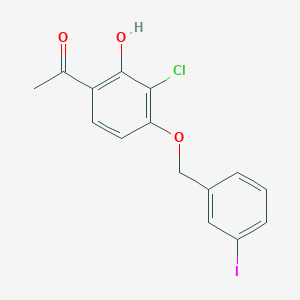
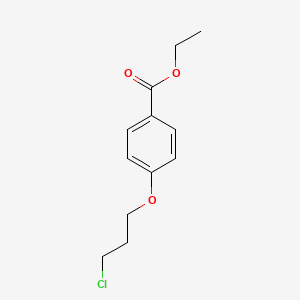
![7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8786685.png)
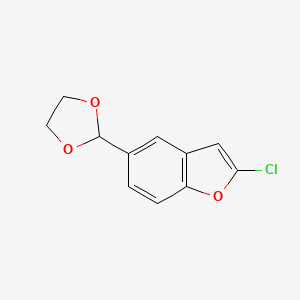
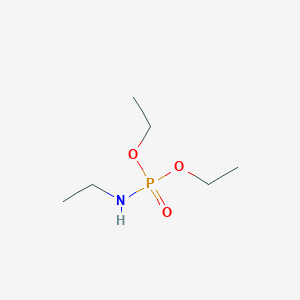
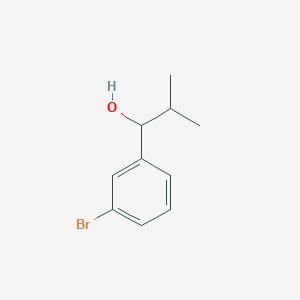
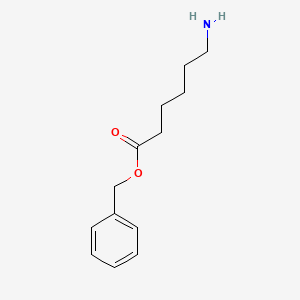
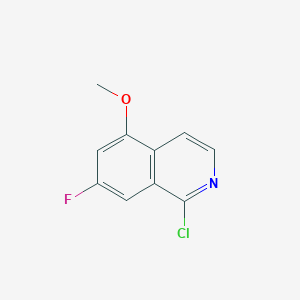
![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)
